molecular formula C20H23N3O3 B14688113 N-Acetyl-D-phenylalanyl-D-phenylalaninamide CAS No. 24809-26-5

N-Acetyl-D-phenylalanyl-D-phenylalaninamide

Cat. No.: B14688113
CAS No.: 24809-26-5
M. Wt: 353.4 g/mol
InChI Key: MRIDWVSVNKEVEJ-QZTJIDSGSA-N
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Description

N-Acetyl-D-phenylalanyl-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is composed of two phenylalanine residues linked by an amide bond, with an acetyl group attached to the nitrogen atom of the first phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-phenylalanyl-D-phenylalaninamide typically involves the coupling of N-acetyl-D-phenylalanine with D-phenylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are conducted under inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-phenylalanyl-D-phenylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-phenylalanyl-D-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-phenylalanyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects by modulating pain pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-phenylalanine: A simpler analog with one phenylalanine residue.

    N-Acetyl-L-phenylalanine: The L-enantiomer of N-Acetyl-D-phenylalanine.

    N-Acetyl-D-phenylalanyl-L-phenylalaninamide: A dipeptide with mixed chirality.

Uniqueness

N-Acetyl-D-phenylalanyl-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of two phenylalanine residues. This configuration imparts distinct biochemical properties, making it valuable for studying stereochemical effects in peptides and for potential therapeutic applications .

Properties

CAS No.

24809-26-5

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C20H23N3O3/c1-14(24)22-18(13-16-10-6-3-7-11-16)20(26)23-17(19(21)25)12-15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H2,21,25)(H,22,24)(H,23,26)/t17-,18-/m1/s1

InChI Key

MRIDWVSVNKEVEJ-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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